A Comprehensive Technical Guide to 1,4-Diiodobutane
A Comprehensive Technical Guide to 1,4-Diiodobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-diiodobutane (CAS No. 628-21-7), a versatile bifunctional alkylating agent crucial in various fields of chemical synthesis. This document covers its chemical and physical properties, synthesis methodologies, key applications in organic and pharmaceutical chemistry, and essential safety and handling information.
Core Properties of 1,4-Diiodobutane
1,4-Diiodobutane, also known as tetramethylene diiodide, is a halogenated organic compound characterized by a four-carbon chain with iodine atoms at the terminal positions.[1] This structure makes it a valuable intermediate in the synthesis of more complex molecules.[2][3] At room temperature, it exists as a colorless to pale yellow liquid that may darken upon exposure to light or air.[1][4] While it has limited solubility in water, it is miscible with common organic solvents like ethanol and ether.[1][5]
Quantitative Data Summary
The key physical and chemical properties of 1,4-diiodobutane are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 628-21-7 | [1][2][6][7][8] |
| Molecular Formula | C₄H₈I₂ | [1][7][8][9] |
| Molecular Weight | 309.92 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow or pink liquid | [1][4][5][9] |
| Melting Point | 6 °C | [10][11] |
| Boiling Point | 147-152 °C at 26 mmHg | [11] |
| Density | ~2.35 g/mL | [10][11] |
| Refractive Index (n20/D) | 1.621 | [6][11] |
| Flash Point | 108-110 °C | [10] |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, chloroform | [1][5] |
Synthesis and Experimental Protocols
1,4-diiodobutane is not found in significant quantities naturally and must be synthesized for industrial and laboratory use.[1] Common synthesis routes involve nucleophilic substitution reactions.[1]
Experimental Protocol: Synthesis from 1,4-Butanediol
One established method for preparing 1,4-diiodobutane is the reaction of 1,4-butanediol with a mixture of potassium iodide, phosphorus pentoxide, and orthophosphoric acid. The following protocol is adapted from established chemical preparations.[12]
Materials:
-
500 ml three-necked flask
-
Thermometer
-
Airtight stirrer
-
Reflux condenser
-
1,4-Butanediol (redistilled, 22.5 g)
-
Potassium iodide (166 g)
-
Phosphorus pentoxide (32.5 g)
-
85% Orthophosphoric acid (67.5 ml)
-
Ether (125 ml)
-
Water (75 ml)
-
10% Sodium thiosulfate solution (25 ml)
-
Saturated sodium chloride solution (100 ml)
-
Anhydrous magnesium sulfate
Procedure:
-
Place 32.5 g of phosphorus pentoxide and 67.5 ml of 85% orthophosphoric acid into the 500 ml three-necked flask equipped with a stirrer and reflux condenser.[12]
-
Once the mixture has cooled to room temperature, add 166 g of potassium iodide and 22.5 g of redistilled 1,4-butanediol.[12]
-
Heat the stirred mixture to 100-120 °C for 4 hours.[12]
-
Cool the reaction mixture to room temperature and add a mixture of 75 ml of water and 125 ml of ether.[12]
-
Separate the ethereal layer. Decolorize it by washing with 25 ml of 10% sodium thiosulfate solution.[12]
-
Wash the ethereal layer with 100 ml of cold, saturated sodium chloride solution.[12]
-
Dry the solution with anhydrous magnesium sulfate.[12]
-
Remove the ether by evaporation.[12]
-
Purify the crude 1,4-diiodobutane by distillation under reduced pressure, collecting the fraction that boils at 110 °C / 6 mmHg.[12]
The diagram below illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 1,4-diiodobutane.
Applications in Research and Development
The bifunctional nature of 1,4-diiodobutane makes it a highly effective alkylating agent and a key building block in organic synthesis.[1][2]
Role in Organic Synthesis
1,4-diiodobutane is frequently used to construct cyclic compounds and polymer chains.[1][2] Its two iodine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at both ends of the butane chain.[2][10] This reactivity is fundamental for building complex molecular architectures.[2]
The diagram below shows a generalized reaction pathway for the formation of a five-membered ring, a common application.
Caption: General pathway for cyclization using 1,4-diiodobutane.
Pharmaceutical and Drug Development
In the pharmaceutical industry, 1,4-diiodobutane serves as a crucial intermediate for synthesizing a variety of active pharmaceutical ingredients (APIs).[3] Its ability to facilitate the construction of heterocyclic compounds and complex carbon skeletons is invaluable for creating novel therapeutic agents.[1][3] For instance, it has been used in the synthesis of a glutathione conjugate of busulfan for research purposes.[6] The reliable supply of high-purity 1,4-diiodobutane is essential for the efficiency and success of pharmaceutical research and manufacturing.[3]
Safety and Handling
1,4-Diiodobutane is an irritant and requires careful handling to avoid exposure.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[7][13][14]
-
Respiratory Irritation: May cause respiratory tract irritation (H335).[7][13]
Recommended Handling and Storage:
-
Ventilation: Use with adequate ventilation or in a laboratory fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate protective clothing.[13][14][15]
-
Storage: Store in a cool, dry, and dark place in a tightly closed container under an inert gas.[4][14] It is sensitive to light and air.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[13][15]
References
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- 3. nbinno.com [nbinno.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. CAS 628-21-7: 1,4-Diiodobutane | CymitQuimica [cymitquimica.com]
- 6. 1,4-Diiodobutane = 99 , copper stabilizer 628-21-7 [sigmaaldrich.com]
- 7. 1,4-Diiodobutane | C4H8I2 | CID 12337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 1,4-Diiodobutane, 99%, stab. with copper 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. innospk.com [innospk.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. prepchem.com [prepchem.com]
- 13. 1,4-Diiodobutane(628-21-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 15. cleanchemlab.com [cleanchemlab.com]
